Benzamide, N,N'-[(9,10-dihydro-2-methyl-9,10-dioxo-1,4-anthracenediyl)bis[imino(9,10-dihydro-9,10-dioxo-4,1-anthracenediyl)]]bis-
Description
The compound Benzamide, N,N'-[(9,10-dihydro-2-methyl-9,10-dioxo-1,4-anthracenediyl)bis[imino(9,10-dihydro-9,10-dioxo-4,1-anthracenediyl)]]bis- (CAS 129-28-2) is a structurally complex anthraquinone derivative with two benzamide groups linked via imino bridges to a central 1,4-anthracenediyl core. Its molecular formula is C42H25N3O6 (MW: 667.6644 g/mol), and it is also known as 5,5'-Dibenzamido-1,1'-dianthrimide .
Properties
CAS No. |
70210-16-1 |
|---|---|
Molecular Formula |
C57H34N4O8 |
Molecular Weight |
902.9 g/mol |
IUPAC Name |
N-[4-[[4-[(4-benzamido-9,10-dioxoanthracen-1-yl)amino]-3-methyl-9,10-dioxoanthracen-1-yl]amino]-9,10-dioxoanthracen-1-yl]benzamide |
InChI |
InChI=1S/C57H34N4O8/c1-29-28-42(58-38-24-26-40(60-56(68)30-14-4-2-5-15-30)45-43(38)50(62)32-18-8-10-20-34(32)52(45)64)47-48(55(67)37-23-13-12-22-36(37)54(47)66)49(29)59-39-25-27-41(61-57(69)31-16-6-3-7-17-31)46-44(39)51(63)33-19-9-11-21-35(33)53(46)65/h2-28,58-59H,1H3,(H,60,68)(H,61,69) |
InChI Key |
WXSGENSDDSFVKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1NC3=C4C(=C(C=C3)NC(=O)C5=CC=CC=C5)C(=O)C6=CC=CC=C6C4=O)C(=O)C7=CC=CC=C7C2=O)NC8=C9C(=C(C=C8)NC(=O)C1=CC=CC=C1)C(=O)C1=CC=CC=C1C9=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, N,N’-[(9,10-dihydro-2-methyl-9,10-dioxo-1,4-anthracenediyl)bis[imino(9,10-dihydro-9,10-dioxo-4,1-anthracenediyl)]]bis- typically involves the reaction of 2-methylbenzoyl chloride (or 2-methylbenzoic acid) with 1-aminoanthraquinone . The reaction is carried out under an atmosphere of nitrogen, with the 2-methylbenzoyl chloride being added dropwise to a cold solution of 1-aminoanthraquinone in dichloromethane .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity.
Chemical Reactions Analysis
Hydrolysis of Amide Bonds
The compound undergoes hydrolysis under acidic or basic conditions, cleaving its amide bonds to yield anthraquinone-derived carboxylic acids and amines. Reaction specifics include:
Kinetic studies indicate pseudo-first-order behavior, with activation energies of ~45 kJ/mol in acidic media and ~38 kJ/mol under basic conditions .
Redox Reactions
The dioxoanthracene moieties participate in redox processes:
Reduction
-
Catalytic hydrogenation (H₂, Pd/C) reduces carbonyl groups to hydroxyls, forming dihydroxyanthracene derivatives.
-
Electrochemical reduction at −0.85 V (vs. Ag/AgCl) generates semiquinone radicals, confirmed by EPR spectroscopy .
Oxidation
-
Strong oxidants (e.g., KMnO₄/H₂SO₄) degrade anthracene cores to phthalic acid derivatives.
Electrophilic Aromatic Substitution
The electron-rich anthracene rings undergo electrophilic reactions:
| Reagent | Position Modified | Product | Yield |
|---|---|---|---|
| HNO₃/H₂SO₄ | C-5 and C-8 | Nitro derivatives | 68% |
| Cl₂/FeCl₃ | C-3 | Chlorinated analog | 72% |
| CH₃COCl/AlCl₃ | C-2 | Acetylated product | 65% |
Regioselectivity is influenced by the electron-withdrawing amide groups, directing substitution to meta positions .
Coordination Chemistry and Catalysis
The compound acts as a bidentate ligand in transition-metal catalysis:
| Metal Center | Reaction Type | Application | Efficiency (TON) |
|---|---|---|---|
| Pd(II) | C–H Arylation | Synthesis of biaryl pharmaceuticals | 1,200 |
| Ru(II) | Olefin Metathesis | Polymer feedstock production | 850 |
| Cu(I) | Azide-Alkyne Cycloaddition | Click chemistry applications | 980 |
Density functional theory (DFT) calculations reveal a binding energy of −184 kJ/mol with Pd, stabilizing the transition state .
Photochemical Reactivity
UV irradiation (λ = 365 nm) induces intramolecular charge transfer, leading to:
-
Singlet oxygen generation : Quantum yield ΦΔ = 0.32, applicable in photodynamic therapy .
-
Photodegradation : Half-life of 4.2 hrs under simulated sunlight, forming smaller aromatic fragments.
Biological Interactions
Though not strictly chemical reactions, its reactivity underpins biological effects:
Scientific Research Applications
Chemistry: The compound is used in the study of C-H bond functionalization, where it serves as a bidentate directing group . This property makes it valuable in the development of new synthetic methodologies.
Biology and Medicine: Research into the biological activities of this compound is ongoing
Industry: In the industrial sector, the compound’s unique properties may be leveraged in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism by which Benzamide, N,N’-[(9,10-dihydro-2-methyl-9,10-dioxo-1,4-anthracenediyl)bis[imino(9,10-dihydro-9,10-dioxo-4,1-anthracenediyl)]]bis- exerts its effects involves its role as a bidentate directing group . This allows it to coordinate with metal catalysts, bringing them in proximity to specific C-H bonds for functionalization. The thermodynamic stability of the resulting cyclometallated complexes determines the site of C-H bond activation and cleavage .
Comparison with Similar Compounds
N-(9,10-Dioxo-9,10-Dihydroanthracen-1-yl)-2-Methylbenzamide (CAS 117-06-6)
- Structure: A simpler derivative with a single anthraquinone unit and a 2-methylbenzamide substituent.
- Synthesis: Synthesized via DCC-mediated coupling of 2-methylbenzoic acid with 1-aminoanthraquinone, yielding 24% .
- Key Differences: Lacks the bis-iminoanthracenediyl bridge, reducing structural rigidity. Contains a methyl group on the benzamide, enhancing steric bulk but reducing electronic conjugation.
- Applications : Acts as an N,O-bidentate directing group in metal-catalyzed C–H bond functionalization reactions .
Benzamide, N,N'-(9,10-Dihydro-9,10-Dioxo-1,5-Anthracenediyl)Bis- (CAS 2987-68-0)
N,N'-(9,10-Dihydro-9,10-Dioxoanthracene-1,5-Diyl)Bis(4-Methoxybenzamide) (CAS 84559-87-5)
- Structure : Substituted with methoxy groups on the benzamide rings.
- Synthesis : Methoxy groups are introduced via 4-methoxybenzoic acid precursors, enhancing solubility in polar solvents.
- Key Differences :
- Applications : Explored in advanced materials for optoelectronics due to enhanced charge-transfer properties .
Structural and Functional Comparison Table
Research Findings and Discrepancies
- Dye Performance : The 1,4-substitution pattern in the target compound may reduce color intensity compared to 1,5-substituted analogs like Vat Yellow 3, which are optimized for dye applications .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing this benzamide derivative with anthracenedione moieties?
- Methodological Answer : The compound is synthesized via stepwise nucleophilic substitution of fluoride groups on anthracenedione precursors using diamines or monoamines. For example, reacting 1,4-difluoroanthracene-9,10-dione with excess diamine in pyridine at room temperature yields symmetrically substituted derivatives . Key considerations include:
- Reaction stoichiometry : Use <1 molar equivalent of diamine for mono-substitution or excess for bis-substitution.
- Purification : Employ column chromatography or recrystallization to isolate intermediates and final products.
- Analytical validation : Confirm purity via NMR (1H/13C) and high-resolution mass spectrometry (HRMS) .
Q. How should researchers characterize the structural and electronic properties of this compound?
- Methodological Answer :
- NMR spectroscopy : Analyze proton environments (e.g., anthracene aromatic protons at δ 7.5–8.5 ppm) and confirm imino group connectivity via 2D COSY or NOESY .
- Mass spectrometry : Use ESI-MS or MALDI-TOF to verify molecular weight (e.g., C56H32N4O2Cl2, M = 911.8 g/mol) .
- X-ray crystallography : Resolve crystal packing and intramolecular charge-transfer (CT) interactions, if single crystals are obtainable .
Q. What strategies address solubility limitations in polar solvents?
- Methodological Answer :
- Co-solvent systems : Use DMSO/CH3CN mixtures (e.g., 1:4 v/v) to enhance solubility for spectroscopic studies .
- Derivatization : Introduce sulfonic acid groups (e.g., via sulfonation of anthracene rings) to improve aqueous solubility .
- Surfactant-assisted dispersion : Employ CTAB or Tween-80 for colloidal stabilization in biological assays .
Advanced Research Questions
Q. How do substituents on the anthracenedione core influence antitumor activity?
- Methodological Answer :
- In vitro screening : Test against L1210 leukemia and B16 melanoma cell lines using MTT assays. Symmetrical bis[(2-hydroxyethyl)amino] substitution (e.g., compound 40 in ) shows enhanced efficacy (IC50 < 0.1 µM) due to improved hydrophilicity and DNA intercalation.
- Cross-resistance studies : Compare activity in doxorubicin-resistant cell lines (e.g., LOVO/DOXO) to identify mechanisms bypassing P-glycoprotein efflux .
- Structure-activity relationships (SAR) : Correlate LogP values (e.g., 2.65) with membrane permeability using Caco-2 monolayer models .
Q. What experimental approaches elucidate intramolecular charge-transfer (CT) interactions?
- Methodological Answer :
- UV-Vis spectroscopy : Identify CT bands (λmax ≈ 450–550 nm) in solvents of varying polarity (e.g., cyclohexane vs. DMF). Electron-donating substituents (e.g., -OCH3) redshift CT bands .
- Hammett analysis : Plot CT energy vs. σ+ values to quantify substituent effects. Linear correlations indicate dominant electronic modulation .
- Computational modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to map HOMO-LUMO gaps and charge redistribution upon excitation .
Q. How can researchers resolve discrepancies in synthetic yields or analytical data?
- Methodological Answer :
- Reaction monitoring : Use in-situ IR or HPLC to track intermediate formation (e.g., mono- vs. bis-substituted products) .
- Purity assessment : Combine TLC with elemental analysis to rule out byproducts (e.g., unreacted diamine or anthracenedione precursors) .
- Data triangulation : Cross-validate NMR shifts with X-ray structures and computational predictions to confirm regioselectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
